Delanzomib (formerly CEP-18770) is a potent, reversible, boronate-based proteasome inhibitor that specifically targets the chymotrypsin-like activity of the 20S proteasome. [, ] It acts by binding to the β5 subunit of the proteasome, preventing the degradation of ubiquitinated proteins and leading to cell cycle arrest and apoptosis. [, , ] This mechanism of action makes delanzomib a promising candidate for anticancer therapy.
While the specific synthesis methods for delanzomib are not explicitly detailed in the provided papers, its classification as a "boronate-based proteasome inhibitor" [] suggests a synthesis route involving the incorporation of a boronate moiety into the molecular structure. Boronate-based inhibitors often utilize boronic acid derivatives as starting materials, which react with specific functional groups on the target protein to form covalent or reversible bonds.
Delanzomib primarily acts by inhibiting the chymotrypsin-like activity of the 20S proteasome. [, ] This inhibition occurs through binding to the β5 subunit, a key component responsible for protein degradation within the proteasome complex. [, , ] By blocking this activity, delanzomib prevents the breakdown of ubiquitinated proteins, leading to their accumulation within cells. [] This accumulation disrupts cellular homeostasis and triggers downstream apoptotic pathways, ultimately leading to cell death. [, ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8